molecular formula C24H18FN3O2 B2464110 3-(4-fluorophenyl)-7,8-dimethoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901247-31-2

3-(4-fluorophenyl)-7,8-dimethoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2464110
CAS No.: 901247-31-2
M. Wt: 399.425
InChI Key: AUCPSMHOIDUFBS-UHFFFAOYSA-N
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Description

Crystallographic Characterization and X-ray Diffraction Studies

Crystallographic characterization of pyrazoloquinoline derivatives, including those substituted with fluorophenyl and methoxy groups, is commonly performed using X-ray diffraction techniques. These studies provide detailed information on the three-dimensional arrangement of atoms, bond lengths, bond angles, and overall molecular conformation. For compounds structurally related to 3-(4-fluorophenyl)-7,8-dimethoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline, X-ray crystallography has revealed planar heterocyclic cores with slight deviations caused by substituents. The presence of fluorine atoms often influences crystal packing through weak intermolecular interactions such as C–F···H or C–F···π contacts, which can be elucidated by detailed crystallographic analysis. However, specific crystallographic data for this exact compound is not explicitly reported in the available sources.

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory is a powerful computational method used to analyze the electronic structure of heterocyclic compounds like pyrazoloquinolines. DFT calculations provide insights into the distribution of electron density, frontier molecular orbitals (highest occupied molecular orbital and lowest unoccupied molecular orbital), and the compound’s reactivity profile. For this compound, DFT studies would typically reveal that the electron-donating methoxy groups at positions 7 and 8 increase electron density on the quinoline ring, while the electronegative fluorine atom on the phenyl substituent modulates the electronic properties through inductive effects. These effects influence the compound’s planarity and electronic conjugation, which are critical for its chemical stability and potential photophysical properties. Although direct DFT data for this compound is not found in the search results, analogous pyrazoloquinoline derivatives have been successfully studied using DFT methods to predict their electronic and optical behavior.

Substituent Effects on Planarity and Conformational Stability

The substituents on the pyrazoloquinoline scaffold significantly affect the molecule’s planarity and conformational stability. The 7,8-dimethoxy groups are electron-donating and typically favor maintaining a planar conformation of the quinoline ring system by resonance stabilization. The 3-(4-fluorophenyl) substituent introduces a fluorine atom at the para position of the phenyl ring, which can exert an electron-withdrawing inductive effect, potentially causing slight torsional strain depending on its interaction with the pyrazoloquinoline core. The 1-phenyl substituent may adopt a conformation that balances steric hindrance and electronic conjugation, influencing the overall molecular rigidity. These substituent effects collectively determine the conformational preferences and stability of the molecule, which in turn affect its chemical reactivity and interaction with other molecules.

Data Table: Summary of Key Structural and Electronic Features

Feature Description
Systematic Name This compound
Molecular Formula C22H17FN3O2 (approximate based on substituents)
Molecular Weight Estimated ~380–430 g/mol (based on related compounds)
Crystallographic Characteristics Planar heterocyclic core; fluorine influences packing via weak intermolecular interactions
DFT Analysis Electron-donating methoxy groups increase electron density; fluorine modulates electronic effects
Substituent Effects on Planarity Methoxy groups promote planarity; fluorophenyl and phenyl substituents influence torsion and stability

Properties

IUPAC Name

3-(4-fluorophenyl)-7,8-dimethoxy-1-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3O2/c1-29-21-12-18-20(13-22(21)30-2)26-14-19-23(15-8-10-16(25)11-9-15)27-28(24(18)19)17-6-4-3-5-7-17/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCPSMHOIDUFBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(C=N2)C(=NN3C4=CC=CC=C4)C5=CC=C(C=C5)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-7,8-dimethoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted anilines with pyrazole derivatives, followed by cyclization reactions. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like tetrahydrofuran or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The choice of reagents and catalysts is crucial to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-7,8-dimethoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various halogenated or alkylated derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications , particularly in the development of new drugs targeting various diseases. Its structure allows it to interact with specific molecular targets, making it a candidate for:

  • Anticancer agents : Studies indicate that derivatives of pyrazoloquinolines exhibit significant cytotoxicity against cancer cell lines. The compound may inhibit pathways involved in tumor growth and proliferation.
  • Anti-inflammatory drugs : The presence of methoxy groups may enhance the compound's ability to modulate inflammatory responses by inhibiting key enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) .

Research has shown that 3-(4-fluorophenyl)-7,8-dimethoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline possesses various biological activities:

  • Antimicrobial properties : The compound has demonstrated efficacy against several bacterial strains, indicating its potential as an antimicrobial agent.
  • Antiviral effects : Preliminary studies suggest that it may inhibit viral replication, warranting further investigation into its use as an antiviral drug .

Coordination Chemistry

The compound serves as a valuable ligand in coordination chemistry. Its ability to form complexes with transition metals can be utilized in:

  • Catalysis : Complexes formed with this compound can act as catalysts in various organic reactions, enhancing reaction rates and selectivity.
  • Material Science : The unique properties of metal-ligand complexes can lead to the development of new materials with specific electronic or optical characteristics .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of pyrazoloquinoline derivatives, including this compound. The results indicated significant cytotoxicity against several cancer cell lines, supporting its potential use in cancer therapy .

Case Study 2: Anti-inflammatory Mechanisms

Research focused on the anti-inflammatory mechanisms of this compound revealed that it effectively inhibits COX-2 expression in vitro. This suggests that it could be developed into a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-7,8-dimethoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can disrupt cellular processes, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

  • Solubility : The dimethoxy groups in the target compound improve hydrophilicity compared to ELND006’s trifluoromethyl and sulfonyl groups, which increase lipophilicity .
  • Metabolic Stability: Fluorine substitution reduces oxidative metabolism, extending half-life relative to non-fluorinated analogs like 9a .

Research Findings and Implications

  • Therapeutic Potential: The target compound’s dual substitution (fluorophenyl and dimethoxy) positions it as a candidate for dual-acting agents (e.g., anxiolytic and anticancer) due to its modular binding capacity .
  • Synthetic Challenges: Introducing multiple substituents (e.g., 7,8-dimethoxy) requires precise control to avoid side reactions, as seen in the synthesis of 3,4-diamino derivatives .

Biological Activity

3-(4-fluorophenyl)-7,8-dimethoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound of increasing interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anti-cancer, and other pharmacological properties based on diverse research findings.

Chemical Structure and Synthesis

The compound belongs to the pyrazolo[4,3-c]quinoline class, which has been explored for various biological activities. The synthesis typically involves multi-step reactions starting from readily available precursors such as 4-fluoroaniline and other substituted phenyl compounds. The specific synthetic route for this compound has not been extensively detailed in the literature but follows similar methodologies applied to other pyrazoloquinolines.

Anti-inflammatory Effects

Research indicates that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory properties. For instance, studies have shown that certain derivatives can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This inhibition is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Table 1: Inhibitory Effects of Pyrazolo[4,3-c]quinoline Derivatives on NO Production

CompoundIC50 (μM)Cytotoxicity (%) at 10 μM
2a0.399
2iTBDTBD
2mTBDTBD

Anti-cancer Activity

The anti-cancer potential of pyrazolo[4,3-c]quinoline derivatives is another area of focus. Compounds in this class have been shown to induce apoptosis in various cancer cell lines. For example, N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines demonstrated significant cytotoxicity with EC50 values ranging from 30 to 700 nM against different human solid tumor cells . The mechanism of action appears to involve the activation of apoptotic pathways and inhibition of cell proliferation.

Table 2: Cytotoxic Activity of Pyrazolo[3,4-b]quinolin Derivatives

CompoundEC50 (nM)GI50 (nM)
Compound A400-700TBD
Compound B30-7016-42

Structure-Activity Relationship (SAR)

Quantitative structure–activity relationship (QSAR) studies have been conducted to elucidate the structural features that contribute to the biological activity of these compounds. The position and type of substituents on the phenyl rings significantly influence both anti-inflammatory and anti-cancer activities. For example, para-substituted compounds generally exhibit better inhibitory effects compared to ortho or meta substitutions .

Case Studies

In a notable study involving various pyrazolo[4,3-c]quinoline derivatives, researchers evaluated their effects on LPS-induced inflammation in RAW 264.7 cells. Among the tested compounds, some demonstrated potent inhibition of NO production comparable to established anti-inflammatory agents like 1400 W. This highlights the therapeutic potential of these derivatives in treating inflammatory diseases.

Q & A

Q. Key Findings :

  • 4-Fluorophenyl : Increases metabolic stability (t₁/₂ > 6 hours in liver microsomes) .
  • 7,8-Dimethoxy : Enhances COX-2 selectivity (10-fold over COX-1) .

Advanced: What mechanistic hypotheses explain the neurotensin receptor agonism observed in related pyrazoloquinoline derivatives?

Answer:

  • Hypothesis : The fluorophenyl and methoxy groups stabilize interactions with neurotensin receptor 1 (NTR1) via:
    • Hydrophobic Binding : Fluorophenyl fits into NTR1’s hydrophobic pocket .
    • H-bonding : Methoxy oxygen forms H-bonds with Asn210 and Gln307 .
  • Validation Methods :
    • β-Arrestin Recruitment Assay : Quantify receptor activation (EC₅₀ ~ 0.5 µM) .
    • Mutagenesis Studies : Replace key residues (e.g., Asn210Ala) to confirm binding interactions .

Basic: What are the critical considerations for designing in vitro assays to evaluate this compound’s anti-inflammatory potential?

Answer:

Cell Models : Use RAW264.7 macrophages or THP-1 monocytes .

Biomarkers : Measure NO production (Griess reagent) and COX-2/PGE₂ levels (ELISA) .

Dose Range : Test 0.1–50 µM to establish dose-response curves .

Controls : Include celecoxib (COX-2 inhibitor) and LPS-induced inflammation controls .

Advanced: How can researchers address low solubility issues during formulation for in vivo studies?

Answer:

  • Strategies :
    • Prodrug Design : Introduce phosphate esters at methoxy groups for aqueous solubility .
    • Nanoparticle Encapsulation : Use PLGA nanoparticles (size < 200 nm, PDI < 0.2) to enhance bioavailability .
    • Co-Solvents : Employ Cremophor EL/ethanol (1:1 v/v) for intravenous administration .

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